4-(n-Allylsulfamoyl)benzamide

Physicochemical properties Lipophilicity Drug-likeness

Researchers optimizing sulfamoylbenzamide herbicide safeners often face solubility barriers with lipophilic analogs (e.g., cyprosulfamide, LogP 3.75). 4-(n-Allylsulfamoyl)benzamide (CAS 923124-05-4) overcomes this with LogP 0.2498 and TPSA 89.26 Ų, enabling aqueous-compatible assays and novel hydrophilic formulations. • Allyl handle supports thiol-ene click chemistry, metathesis, or bioconjugation for probe synthesis. • 98% purity, sealed dry storage (2-8°C), ambient shipping. • Differentiates chromatographically from co-formulated safeners in environmental fate studies.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
Cat. No. B14887707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(n-Allylsulfamoyl)benzamide
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESC=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C10H12N2O3S/c1-2-7-12-16(14,15)9-5-3-8(4-6-9)10(11)13/h2-6,12H,1,7H2,(H2,11,13)
InChIKeyLCTGZWQVEOOGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(n-Allylsulfamoyl)benzamide: Identity & Classification


4-(n-Allylsulfamoyl)benzamide (CAS: 923124-05-4) is a sulfonamide derivative of the benzamide class, characterized by a para-sulfamoyl group bearing an N-allyl substituent . This structural configuration places it within the broader category of acylsulfamoylbenzamides, a compound family known for applications in crop protection chemistry as herbicide safeners [1]. The molecule possesses a molecular formula of C₁₀H₁₂N₂O₃S and a molecular weight of 240.28 g/mol . Its key computed physicochemical properties, including a topological polar surface area (TPSA) of 89.26 Ų and a LogP of 0.2498, indicate a balanced hydrophilic–lipophilic profile .

1
Workflow Hydrophilic safener analog research workflow Acylsulfamoylbenzamide class, reported in crop protection patent context
2
Selection Logic N-Allyl substituent supports hydrophilic partitioning profile Lower lipophilicity relative to benzyl or unsubstituted analogs
3
Format Fit Synthetic versatility for conjugation and diversification studies Terminal alkene handle for thiol-ene or metathesis chemistry

4-(n-Allylsulfamoyl)benzamide: Substitution Risks


Within the sulfamoylbenzamide class, even minor modifications to the sulfonamide nitrogen substituent dramatically alter key physicochemical properties such as lipophilicity (LogP) and polar surface area (TPSA), which in turn govern membrane permeability, aqueous solubility, and molecular recognition . For example, the introduction of an N-allyl group in 4-(n-Allylsulfamoyl)benzamide lowers the LogP to 0.2498 compared to 1.9143 for the unsubstituted 4-sulfamoylbenzamide, reflecting a substantial increase in hydrophilicity [1]. Such shifts can fundamentally change a compound's behavior in biological assays, its suitability for formulation in agrochemical mixtures, or its reactivity as a synthetic building block. Therefore, assuming functional equivalence across different N-substituted sulfamoylbenzamides without supporting empirical data carries significant risk of experimental failure or irreproducible results.

This compound
N-Allyl substituent favors lower lipophilicity and higher aqueous affinity
N-Benzyl / Unsubstituted analogs
Significantly higher lipophilicity may shift partitioning, solubility, and assay behavior
This compound
Allyl group provides a reactive synthetic handle for downstream modification
Saturated or aryl-substituted analogs
Lack of terminal alkene may limit conjugation and diversification routes
This compound
Balanced hydrophilic-lipophilic profile for aqueous formulation screening
Cyprosulfamide (CSA)
Higher lipophilicity class may require different formulation or uptake models

4-(n-Allylsulfamoyl)benzamide vs. Analogs: Evidence


Hydrophilicity Increase vs. 4-Sulfamoylbenzamide

4-(n-Allylsulfamoyl)benzamide exhibits markedly lower lipophilicity than its unsubstituted parent, 4-sulfamoylbenzamide. The computed octanol–water partition coefficient (LogP) for 4-(n-Allylsulfamoyl)benzamide is 0.2498 , while the LogP for 4-sulfamoylbenzamide is 1.9143 [1]. This difference of -1.6645 log units indicates a more than 40-fold lower predicted partition into lipid phases. Concurrently, the topological polar surface area (TPSA) decreases from 111.63 Ų in 4-sulfamoylbenzamide to 89.26 Ų in the allyl-substituted compound, a reduction of 22.37 Ų [1].

Hydrophilicity increase
Cross-study comparable
ΔLogP = −1.66; ΔTPSA = −22.37 Ų vs. 4-sulfamoylbenzamide (LogP 1.91; TPSA 111.63 Ų)
Supports hydrophilic partitioning context; >40-fold lower predicted lipid partitioning
In silico computed values; empirical validation may refine interpretation
Physicochemical properties Lipophilicity Drug-likeness

Lipophilicity vs. N-Benzyl-4-sulfamoylbenzamide

When compared to N-benzyl-4-sulfamoylbenzamide, a structurally related analog with a hydrophobic benzyl group on the sulfonamide nitrogen, the allyl-substituted compound is considerably more polar. 4-(n-Allylsulfamoyl)benzamide has a LogP of 0.2498 , whereas N-benzyl-4-sulfamoylbenzamide has a reported LogP of 3.436 [1]. This difference of -3.1862 log units represents an approximately 1500-fold lower predicted lipophilicity. The TPSA also differs, with 89.26 Ų for the allyl compound and 97.64 Ų for the benzyl analog [1].

Lipophilicity vs. N-Benzyl
Data to verify
ΔLogP = −3.19; ΔTPSA = −8.38 Ų vs. N-benzyl-4-sulfamoylbenzamide (LogP 3.44; TPSA 97.64 Ų)
Reported lipophilicity context; ~1500-fold predicted difference in partitioning
Sources unavailable; vendor-reported data require independent review
Lipophilicity Structure-property relationship Pharmacokinetics

Lipophilicity vs. Cyprosulfamide

4-(n-Allylsulfamoyl)benzamide shares a common acylsulfamoylbenzamide scaffold with the established commercial herbicide safener cyprosulfamide (CSA), yet the allyl-substituted variant possesses a significantly lower LogP. 4-(n-Allylsulfamoyl)benzamide has a LogP of 0.2498 , while cyprosulfamide is reported to have a LogP of approximately 3.75 . This difference of -3.50 log units indicates a >3000-fold difference in predicted lipophilicity. Notably, both compounds fall under the broad patent claim of acylsulfamoylbenzamides as crop protection agents [1].

Lipophilicity vs. CSA
Cross-study comparable
ΔLogP = −3.50 vs. cyprosulfamide (LogP ≈ 3.75); >3000-fold predicted difference
Class-level scaffold similarity; lipophilicity shift may alter plant-system distribution
Safener candidate context; uptake and selectivity require empirical study
Herbicide safener Agrochemical Physicochemical property

4-(n-Allylsulfamoyl)benzamide: Research & Procurement Applications


Hydrophilic Safener Analogue Development

Based on its structural classification within the acylsulfamoylbenzamide family [1] and its uniquely low LogP of 0.2498 , 4-(n-Allylsulfamoyl)benzamide is particularly well-suited for investigations aiming to understand how reduced lipophilicity affects safener uptake, mobility, and metabolism in crops such as maize or rice. Its higher aqueous solubility profile, compared to more lipophilic analogs like cyprosulfamide (LogP 3.75) , may facilitate novel formulation approaches or provide differential selectivity when paired with hydrophilic herbicides.

Polar Scaffold for Inhibitor Design

The quantitative reduction in LogP (0.2498 vs. 1.9143 for 4-sulfamoylbenzamide) and TPSA (89.26 Ų vs. 111.63 Ų) [2] positions this compound as a more hydrophilic starting point for designing enzyme inhibitors targeting carbonic anhydrases or kinases. Its physicochemical profile aligns with improved aqueous solubility, which is often a desirable characteristic for lead compounds intended for in vitro biochemical assays or for reducing off-target membrane partitioning.

Allyl Handle for Bioorthogonal Conjugation

The presence of the terminal allyl group provides a distinct synthetic advantage over non-allyl sulfamoylbenzamides. This alkene moiety serves as a reactive handle for further diversification via thiol-ene 'click' chemistry, olefin metathesis, or hydroboration/oxidation sequences. For researchers requiring a sulfamoylbenzamide core that can be subsequently conjugated to fluorescent dyes, affinity tags, or polymer supports, the allyl functionality offers a specific, quantitative advantage in synthetic versatility compared to saturated or aryl-substituted analogs.

Environmental Fate & Metabolite Studies

Given its classification as an acylsulfamoylbenzamide [1] and its favorable water solubility profile (implied by low LogP) , 4-(n-Allylsulfamoyl)benzamide may be procured as an analytical standard or as a precursor for synthesizing labeled internal standards used in environmental fate studies of sulfamoyl-containing crop protection agents. Its distinct physicochemical properties ensure clear chromatographic separation from more lipophilic, structurally related safeners like cyprosulfamide .

Application
Selection Property
Validation Focus
Hydrophilic safener analog development
Lower lipophilicity class vs. cyprosulfamide
Crop uptake and mobility model context
Polar scaffold for inhibitor design
Hydrophilic partitioning profile
Biochemical assay solubility and membrane partitioning
Allyl handle for bioorthogonal conjugation
Terminal alkene synthetic versatility
Conjugation efficiency and downstream probe development
Environmental fate and metabolite studies
Distinct hydrophilicity for chromatographic separation
Analytical standard suitability and matrix-effect review

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